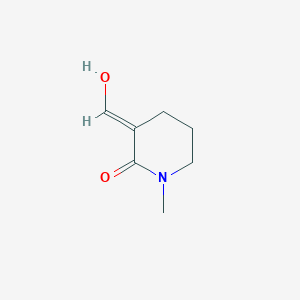

3-(Hydroxymethylidene)-1-methylpiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3E)-3-(hydroxymethylidene)-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJACJVFSLUVRC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=CO)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC/C(=C\O)/C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Hydroxymethylidene)-1-methylpiperidin-2-one chemical structure and properties

This technical guide provides an in-depth analysis of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one , a critical synthetic intermediate used in the development of fused heterocyclic pharmaceuticals.

CAS Registry Number: 89910-21-4 Synonyms: 3-Formyl-1-methyl-2-piperidone (enol form); 1-Methyl-2-oxo-3-piperidinecarboxaldehyde.

Executive Summary

This compound is a functionalized lactam derivative characterized by an exocyclic enol double bond at the C3 position. It serves as a "masked"

Structural Analysis & Tautomerism

The reactivity of this compound is governed by its tautomeric equilibrium. While often referred to as the "formyl" derivative, it predominantly exists in the (Z)-hydroxymethylidene (enol) form in solution and solid state. This preference is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the lactam carbonyl oxygen, forming a pseudo-six-membered ring.

Tautomeric Equilibrium

The compound exists in equilibrium between the keto-formyl form (A) and the enol-hydroxymethylidene form (B).

-

Form A (Keto-Formyl): The carbonyl is intact; the C3 carbon is

hybridized. -

Form B (Enol-Hydroxymethylidene): The C3 carbon is

hybridized; the double bond is exocyclic. This form is thermodynamically favored due to conjugation and H-bonding.

Figure 1: The keto-enol tautomerization favoring the stabilized hydroxymethylidene form.

Spectroscopic Signatures

-

H NMR: The enolic proton typically appears as a broad singlet downfield (

-

IR Spectroscopy: A broad O-H stretch (

cm

Synthesis Protocol

The industrial and laboratory standard for synthesizing this compound is the Claisen Condensation of 1-methylpiperidin-2-one with an alkyl formate (typically ethyl formate) in the presence of a strong alkoxide base.

Reaction Mechanism

The base deprotonates the

Experimental Procedure (Bench Scale)

Reagents:

-

1-Methylpiperidin-2-one (1.0 equiv)

-

Ethyl formate (1.2–1.5 equiv)

-

Sodium methoxide (NaOMe) or Sodium hydride (NaH) (1.1 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous THF and NaH (60% dispersion in oil) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add 1-methylpiperidin-2-one dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation (evolution of

gas). -

Formylation: Add ethyl formate dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A thick precipitate (the sodium salt of the enol) typically forms.

-

Workup: Quench the reaction with ice-water. Acidify the aqueous layer carefully with 1N HCl to pH ~4–5.

-

Isolation: Extract with dichloromethane (DCM). Wash the organic phase with brine, dry over

, and concentrate in vacuo.[1] -

Purification: The crude oil/solid can be recrystallized from EtOAc/Hexanes or used directly if purity >90% by NMR.

Figure 2: Step-by-step synthesis pathway via Claisen condensation.

Reactivity & Applications

The hydroxymethylidene group makes C3 electrophilic and the attached oxygen a leaving group (as water, after protonation/substitution). This reactivity is exploited to synthesize fused heterocycles.

Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazines (e.g., hydrazine hydrate, phenylhydrazine) leads to condensation at the carbonyl and the exocyclic carbon, followed by cyclization.

-

Mechanism: Michael-type addition of hydrazine to the =CH-OH carbon

Elimination of water

Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with amidines (e.g., acetamidine, guanidine) yields pyrido-pyrimidines. This is a key reaction in the synthesis of antifolate drugs and kinase inhibitors.

Figure 3: Divergent synthesis of fused heterocycles from the core scaffold.

Properties & Specifications

The following data represents typical values for the purified enol form.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 141.17 g/mol |

| Appearance | Pale yellow to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |

| Stability | Sensitive to moisture/hydrolysis; Store under inert gas at -20°C |

| pKa | ~6–7 (Enolic OH) |

| CAS No. | 89910-21-4 |

Safety & Handling

-

Hazards: The compound is an irritant to eyes, skin, and respiratory systems. As an electrophile, it may act as a skin sensitizer.

-

Storage: The enol form can degrade back to the parent lactam or polymerize if exposed to moisture or acids. Store in a desiccator or freezer.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Bio-Fount. (n.d.). This compound Product Page. Bio-Fount Chemical Database. Link

-

Organic Syntheses. (1951). 3-Cyano-6-methyl-2(1)-pyridone (General Method for Formylation of Lactams/Ketones). Organic Syntheses, Coll. Vol. 4, p.210. Link

-

National Institutes of Health (NIH). (2024). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry. Link

-

PubChem. (2024). Compound Summary: 3-(Hydroxymethyl)piperidin-2-one (Related Structure).[2] National Library of Medicine. Link

-

Arkivoc. (2024).[1] Synthesis of 3-substituted piperidin-2-ones. Arkat USA. Link

Sources

Technical Guide: Keto-Enol Tautomerism of 3-Formyl-1-methyl-2-piperidinone

Executive Summary

This guide provides a comprehensive technical analysis of 3-formyl-1-methyl-2-piperidinone , a critical intermediate in the synthesis of piperidine-based alkaloids and pharmaceuticals (e.g., Donepezil analogs). The molecule exhibits significant keto-enol tautomerism , existing in dynamic equilibrium between its dicarbonyl (aldehyde) form and its conjugated enol (hydroxymethylene) form.[1]

For researchers, understanding this equilibrium is not merely academic; it dictates the molecule's reactivity profile, purification strategy, and spectroscopic signature. This document outlines the structural thermodynamics, a self-validating synthesis protocol, and the spectroscopic methods required to distinguish and manipulate these tautomers.

Part 1: Structural Dynamics & Thermodynamics

The Tautomeric Equilibrium

The 3-formyl-1-methyl-2-piperidinone system is a cyclic

The equilibrium involves three primary species:

-

Keto Form (Aldehyde): The 1,3-dicarbonyl structure.

-

Z-Enol Form (cis-Hydroxymethylene): The dominant enol form, stabilized by Intramolecular Hydrogen Bonding (IMHB).

-

E-Enol Form (trans-Hydroxymethylene): Sterically and electronically less favorable in non-polar media due to the lack of IMHB.

Key Insight: In non-polar solvents (e.g., Chloroform, Benzene), the Z-Enol form predominates (>90%). The formation of a pseudo-six-membered chelate ring via IMHB between the enolic hydroxyl and the lactam carbonyl oxygen provides roughly 5–7 kcal/mol of stabilization energy.

Visualization of Pathway

The following diagram illustrates the equilibrium and the stabilization mechanism.

Caption: Thermodynamic equilibrium of 3-formyl-1-methyl-2-piperidinone. The Z-Enol is stabilized by intramolecular hydrogen bonding (IMHB).

Part 2: Synthesis & Purification Protocol

Strategic Overview

The synthesis utilizes a crossed Claisen condensation between N-methyl-2-piperidone and an alkyl formate.

-

Causality: A strong base is required to deprotonate the C3 position of the lactam (pKa ~25–30). The resulting enolate attacks the formyl source.

-

Self-Validation: The reaction progress can be visually monitored (color change to yellow/orange enolate) and chemically validated by the "Ferric Chloride Test" upon workup.

Step-by-Step Methodology

Reagents:

-

1-Methyl-2-piperidinone (1.0 eq)

-

Ethyl Formate (1.5 eq) - Acts as both reagent and electrophile.

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq) or Sodium Methoxide (NaOMe).

-

Solvent: Dry THF or Toluene.

Protocol:

-

Enolization:

-

Suspend NaH (washed with hexanes to remove oil) in dry THF under Argon/Nitrogen.

-

Cool to 0°C.

-

Add 1-Methyl-2-piperidinone dropwise.

-

Observation: Evolution of H2 gas indicates successful deprotonation. Stir for 30 min.

-

-

Formylation:

-

Add Ethyl Formate dropwise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Visual Check: The solution should turn pale yellow to orange, indicating the formation of the sodium enolate salt.

-

-

Quenching & Isolation (Critical Step):

-

Concentrate the mixture to remove excess ethyl formate/THF.

-

Dissolve the residue in minimal ice-water.

-

Acidification: Carefully add 2M HCl dropwise until pH ~4–5.

-

Mechanism:[1][2][3][4][5][6] This protonates the enolate. If pH < 2, you risk acid-catalyzed deformylation (reversal of synthesis).

-

Extract with Dichloromethane (DCM) (3x).

-

Dry over Na2SO4 and evaporate.

-

-

Purification:

-

The crude oil is often pure enough (>90% enol form).

-

Distillation is risky due to thermal instability. Flash chromatography on silica (EtOAc/Hexane) can be used, but silica acidity may cause some decomposition.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow emphasizing the critical acidification step to preserve the enol product.

Part 3: Spectroscopic Characterization

To validate the structure, one must distinguish between the aldehyde and enol forms. The following data points serve as a self-validating checklist.

NMR Spectroscopy (1H NMR)

The solvent choice drastically alters the spectrum.

In CDCl3 (Non-polar):

-

Enol Proton (-OH): A sharp, downfield singlet between

13.0 – 14.5 ppm . This extreme shift confirms the Intramolecular Hydrogen Bond (IMHB). -

Vinyl Proton (=CH-O): A singlet or doublet around

7.0 – 7.5 ppm . -

Aldehyde Proton (-CHO): Usually a small signal at

9.5 – 10.0 ppm (<10% integration), confirming the dominance of the enol form.

In DMSO-d6 (Polar Aprotic):

-

The IMHB is disrupted by the solvent.

-

The equilibrium shifts.[7][8][9][10] You may see a broadening of the -OH signal or an increase in the distinct aldehyde doublet, depending on concentration and water content.

Infrared Spectroscopy (IR)

-

Enol Form: Broad band at 2500–3200 cm⁻¹ (chelated OH). Strong absorption at 1640–1600 cm⁻¹ (conjugated C=C and C=O).

-

Keto Form: Distinct carbonyl stretch at ~1710–1720 cm⁻¹ (formyl C=O) and ~1640 cm⁻¹ (lactam C=O).

The Ferric Chloride Test (Bench Validation)

-

Procedure: Dissolve a small amount of product in ethanol. Add 1 drop of 1% aqueous FeCl3.

-

Result: A deep violet/red color indicates the presence of an enol.

-

Interpretation: This confirms the

-dicarbonyl structure is capable of chelating Iron(III). A negative result suggests deformylation occurred during workup.

Data Summary Table

| Feature | Keto Form (Aldehyde) | Enol Form (Hydroxymethylene) |

| Dominant Solvent | Water / Polar Protic | CDCl3 / Benzene / Non-polar |

| 1H NMR (Diagnostic) | ||

| 1H NMR (Secondary) | C3-H (Doublet/Multiplet ~3.5 ppm) | Vinyl C=CH-O (~7.0–7.5 ppm) |

| IR Signature | 1720 cm⁻¹ (Aldehyde C=O) | 1600–1640 cm⁻¹ (Chelated C=O/C=C) |

| Stability | Less stable (dipole repulsion) | More stable (IMHB + Conjugation) |

Part 4: Reactivity & Applications

Understanding the tautomerism is vital for downstream chemistry.

-

Alkylation: The enol proton is acidic. Treatment with mild base (K2CO3) generates the enolate, which can be alkylated at the oxygen (O-alkylation) or carbon (C-alkylation) depending on the electrophile hardness (HSAB theory).

-

Condensation (Knoevenagel): The C3 position is nucleophilic. The molecule reacts readily with aldehydes or amines.

-

Deformylation: Heating in acidic water reverses the synthesis, yielding the starting material N-methyl-2-piperidone. This is a common degradation pathway if stored improperly.

References

-

Synthesis of Piperidine Alkaloids

-

Bailey, P. D., et al. "The synthesis of piperidine-based alkaloids." Tetrahedron, 1997.

- Context: Describes the general utility of 3-formyl-piperidones in alkaloid synthesis.

-

- Tautomerism in Cyclic -Dicarbonyls: Gelin, S., & Gelin, R. "Recherches sur les -céto-lactames." Bulletin de la Société Chimique de France, 1968. Context: Foundational work on the structure and tautomerism of 3-acyl and 3-formyl lactams.

-

Solvent Effects on Tautomerism

-

General Protocol for Formylation (Organic Syntheses)

-

NMR Characterization of Enols

-

Dudek, G. O., & Holm, R. H. "Nuclear Magnetic Resonance Studies of Keto-Enol Equilibria." Journal of the American Chemical Society, 1962.

- Context: Establishes the correlation between IMHB strength and the downfield shift of the enol proton.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. scirp.org [scirp.org]

- 11. N-Formylpiperidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 3-(hydroxymethylidene)-1-methylpiperidin-2-one, a valuable heterocyclic building block, through a Claisen condensation reaction utilizing ethyl formate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein are designed to be clear, reproducible, and grounded in established chemical principles, ensuring both scientific integrity and practical applicability.

Introduction and Significance

Substituted piperidinones are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. Their prevalence in medicinal chemistry underscores the importance of developing robust and efficient synthetic routes to access diverse piperidinone scaffolds. This compound serves as a key intermediate, possessing a reactive hydroxymethylidene group that allows for further chemical transformations and the introduction of various functionalities. This versatility makes it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis described in this guide employs a base-catalyzed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This method offers a straightforward and atom-economical approach to the target molecule from readily available starting materials.

Reaction Mechanism: The Claisen Condensation

The synthesis of this compound from 1-methyl-2-piperidone and ethyl formate proceeds via a Claisen condensation mechanism. This reaction is initiated by the deprotonation of the α-carbon of the 1-methyl-2-piperidone by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final product.

The choice of sodium ethoxide as the base is critical; it is strong enough to deprotonate the α-carbon of the lactam, initiating the reaction, while the corresponding alcohol (ethanol) is a byproduct that can be readily removed.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Methyl-2-piperidone | Reagent | Sigma-Aldrich | --- |

| Ethyl formate | Reagent | Sigma-Aldrich | --- |

| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere |

| Diethyl ether | Anhydrous | Fisher Scientific | --- |

| Hydrochloric acid | 2M solution | VWR | --- |

| Saturated sodium bicarbonate solution | --- | --- | Prepared in-house |

| Brine (Saturated NaCl solution) | --- | --- | Prepared in-house |

| Anhydrous magnesium sulfate | --- | Fisher Scientific | --- |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Standard laboratory glassware

Synthetic Procedure

Step 1: Reaction Setup

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Flush the entire apparatus with a slow stream of inert gas (nitrogen or argon) to maintain an anhydrous atmosphere.

-

Under a positive pressure of inert gas, add sodium ethoxide (1.1 equivalents) to the flask, followed by anhydrous diethyl ether (100 mL).

Step 2: Addition of Reactants

-

Cool the stirred suspension of sodium ethoxide in diethyl ether to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 1-methyl-2-piperidone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether (50 mL).

-

Transfer this solution to the dropping funnel and add it dropwise to the cooled sodium ethoxide suspension over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

Step 3: Reaction

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up

-

Carefully quench the reaction by slowly adding ice-cold water (50 mL) to the stirred mixture.

-

Acidify the aqueous layer to a pH of approximately 5-6 with 2M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the N-methyl group, the piperidinone ring protons, and the vinyl proton of the hydroxymethylidene group. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the piperidinone ring, the N-methyl carbon, and the carbons of the hydroxymethylidene group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (amide) and C=C functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Handle under an inert atmosphere and away from ignition sources. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2][3][4]

-

Ethyl Formate: A flammable liquid and vapor. It can cause eye, skin, and respiratory tract irritation.[5] Keep away from heat, sparks, and open flames.[5]

-

Diethyl Ether: Extremely flammable and can form explosive peroxides upon exposure to air and light. Use in a well-ventilated area and away from ignition sources.

-

Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described Claisen condensation protocol is a reliable method for accessing this versatile intermediate, which holds significant potential for applications in medicinal chemistry and the development of novel therapeutic agents. Adherence to the detailed experimental procedures and safety guidelines will ensure a successful and safe synthesis.

References

-

Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95% - Safety Data Sheet. [Link]

Sources

Protocol for formylation of 1-methyl-2-piperidone with sodium methoxide

Executive Summary

This application note details the protocol for the

Unlike standard ketone formylations, the reaction of lactams requires strict control of thermodynamic parameters to drive the equilibrium toward the enolate salt. This guide provides a self-validating methodology, emphasizing anhydrous handling and process safety.

Scientific Principles & Mechanism

The Thermodynamic Trap

The reaction is a crossed Claisen condensation. The equilibrium constant for the initial nucleophilic attack of the lactam enolate on methyl formate is unfavorable. The reaction is driven forward solely by the irreversible deprotonation of the product (3-formyl-1-methyl-2-piperidone) by the alkoxide base.

The product exists as a resonance-stabilized sodium enolate . Failure to use a full equivalent (plus slight excess) of base will result in stalled conversion.

Reaction Mechanism

The pathway involves the generation of the thermodynamic enolate of the lactam, followed by attack on the electrophilic carbonyl of methyl formate.

Figure 1: Mechanistic pathway highlighting the irreversible deprotonation step essential for high yield.

Materials & Equipment

Reagents

| Reagent | Role | Purity / Grade | Critical Specification |

| 1-Methyl-2-piperidone | Substrate | >98% | Water content <0.05% (Karl Fischer) |

| Sodium Methoxide | Base | 95% Powder | Must be free-flowing white powder. Yellow/crusty material indicates hydrolysis. |

| Methyl Formate | C1 Source | >97% | Highly volatile (BP 32°C). Store cold. |

| Toluene | Solvent | Anhydrous | Used to precipitate the product salt. |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with:

-

Mechanical stirrer (magnetic stirring often fails due to slurry thickness).

-

Internal thermometer.

-

Pressure-equalizing addition funnel.

-

Reflux condenser (cooled to -10°C is ideal due to Methyl Formate volatility).

-

-

Atmosphere: Nitrogen or Argon line with bubbler.

Experimental Protocol

Safety Warning: Sodium methoxide is caustic and moisture-sensitive. Methyl formate is extremely flammable and highly volatile. Perform all operations in a fume hood.

Preparation of the Base Suspension[1]

-

Inerting: Purge the reactor with nitrogen for 15 minutes.

-

Charging: Charge Anhydrous Toluene (10 volumes relative to lactam) and Sodium Methoxide (1.2 equivalents).

-

Note: Using solid NaOMe in toluene is preferred over methanolic solutions. The heterogeneous mixture allows the product sodium salt to precipitate, driving the reaction via Le Chatelier's principle.

-

-

Cooling: Cool the suspension to 0–5°C .

Reactant Addition

-

Formate Addition: Add Methyl Formate (2.0 equivalents) to the suspension.

-

Why 2.0 eq? Methyl formate is volatile and some is inevitably lost to the headspace/scrubber. Excess ensures the electrophile is not limiting.

-

-

Lactam Addition: Mix 1-Methyl-2-piperidone (1.0 equivalent) with a small volume of toluene. Add this solution dropwise to the reactor over 30–60 minutes.

-

Critical Control: Maintain internal temperature <10°C . The deprotonation is exothermic.

-

Reaction & Maturation

-

Warming: After addition, allow the mixture to warm slowly to room temperature (20–25°C).

-

Aging: Stir for 4–6 hours.

-

Observation: The mixture will thicken significantly as the sodium enolate precipitates. Ensure mechanical stirring is sufficient to maintain agitation.

-

-

Monitoring: Analyze by TLC (eluent: EtOAc/MeOH) or GC.

-

Note: For GC, you must quench an aliquot with dilute acid and extract to see the formyl species (often exists as the enol).

-

Workup (Isolation of Sodium Salt)

For many downstream applications (e.g., condensation with amidines), the crude sodium salt is used directly.

-

Filtration: Filter the thick slurry under nitrogen (Schlenk filtration or rapid vacuum filtration).

-

Washing: Wash the cake with cold anhydrous toluene (2x) to remove unreacted lactam and sulfones.

-

Drying: Vacuum dry at 40°C.

-

Result: Off-white to pale yellow hygroscopic powder.

-

Process Visualization

Figure 2: Step-by-step process flow for the isolation of the sodium enolate salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitation | High water content in solvent/reagents. | Karl Fischer test all reagents. Use fresh NaOMe canister. |

| Low Yield | Loss of Methyl Formate. | Ensure condenser is efficient (-10°C). Increase Formate to 2.5 eq. |

| Stirrer Seized | High solids loading. | Dilute with additional Toluene. Do not use magnetic stirring. |

| Dark Color | Oxidation or Polymerization. | Ensure strict |

References

-

Org. Syn. Procedure Analog: "3-Cyano-6-methyl-2(1)-pyridone."[1] Organic Syntheses, Coll.[1][2][3] Vol. 4, p.210 (1963). (Demonstrates NaOMe/Formate condensation logic). Link

-

Lactam Formylation Precedent: "Process for preparing 1,6-naphthyridine derivatives." U.S. Patent 4,492,793. (Describes the reaction of N-substituted piperidones with formate esters). Link

-

Sodium Methoxide Properties: "Sodium Methoxide - Compound Summary." PubChem. Link

-

General Mechanism: "Claisen Condensation." Organic Chemistry Portal. Link

Sources

Condensation reactions of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one with hydrazines

Application Note: Condensation Protocols for 3-(Hydroxymethylidene)-1-methylpiperidin-2-one with Hydrazines

Executive Summary

This guide details the synthetic protocols for the condensation of This compound (1) with various hydrazines. This reaction is the primary route for accessing 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, a privileged scaffold in medicinal chemistry found in Factor Xa inhibitors, kinase inhibitors, and GPCR ligands.

The transformation exploits the 1,3-dielectrophilic nature of the starting enol-lactam. By reacting with binucleophilic hydrazines, the system undergoes a cascade condensation-cyclization sequence. This note addresses the critical challenges of regioselectivity (with substituted hydrazines) and reaction optimization to minimize ring-opening side reactions.

Scientific Background & Mechanism

The Scaffold

The starting material, this compound, represents a "masked"

Mechanistic Pathway

The reaction proceeds via a condensation-cyclization sequence (Knorr-type pyrazole synthesis logic):

-

Nucleophilic Attack: The primary amine of the hydrazine attacks the exocyclic methine carbon (Michael-like addition-elimination), displacing the hydroxyl group to form an intermediate enehydrazine.

-

Cyclization: The second nitrogen of the hydrazine attacks the lactam carbonyl.[1]

-

Aromatization: Dehydration leads to the formation of the pyrazole ring, fused to the piperidine core.

Critical Insight: Unlike simple ketones, the lactam carbonyl is less electrophilic. Therefore, acid catalysis (typically Acetic Acid or HCl) or thermal driving force (Reflux) is often required to ensure the second step (cyclization) occurs efficiently, preventing the isolation of open-chain hydrazone intermediates.

Figure 1: Mechanistic pathway for the condensation of hydrazines with

Experimental Protocols

Protocol A: Synthesis with Hydrazine Hydrate (Unsubstituted Core)

Target: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Hydrazine monohydrate (64-65% in water) (1.2 – 1.5 equiv)

-

Ethanol (Absolute) (10 mL per gram of substrate)

-

Acetic Acid (glacial) (0.1 equiv - Optional catalyst)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting lactam in absolute ethanol.

-

Addition: Add hydrazine monohydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

-

Catalysis: (Optional) If reaction kinetics are slow (monitored by TLC), add catalytic glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor consumption of starting material (TLC: 10% MeOH in DCM; SM stains UV active).[1] -

Workup:

-

Purification: Recrystallization from EtOH/EtOAc or flash column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis with Substituted Hydrazines (Regioselectivity Control)

Target: N1- vs. N2-substituted isomers.[1] Note: Reaction with methylhydrazine or phenylhydrazine typically yields a mixture of regioisomers.[1] The major isomer is usually governed by the steric bulk and electronic nature of the hydrazine.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Methylhydrazine or Phenylhydrazine (1.1 equiv)

-

Solvent: Methanol (for kinetics) or Toluene (for azeotropic water removal).[1]

Procedure:

-

Solvent Selection: Use Ethanol for standard synthesis.[1] Use Toluene with a Dean-Stark trap if high temperature is needed to force cyclization of sterically hindered hydrazines.[1]

-

Reaction: Mix substrate and substituted hydrazine at

initially to control exotherm, then warm to reflux. -

Regio-control:

-

Separation: The two isomers (1-substituted vs 2-substituted) usually have distinct

values.[1] Separate via silica gel chromatography (Eluent: EtOAc/Hexanes 1:1 to 100% EtOAc).[1]

Data Analysis & Validation

Expected Analytical Data

Upon successful condensation, the diagnostic signals of the starting material (Aldehyde proton at

| Feature | Starting Material (Lactam) | Product (Pyrazolo-pyridine) |

| 1H NMR (DMSO-d6) | Exocyclic =CH-OH ( | Pyrazole CH ( |

| IR Spectroscopy | Strong Lactam C=O (~1640 cm⁻¹) | C=O band disappears; C=N stretch appears |

| Mass Spectrometry | [M+H]⁺ = 142.1 (approx) | [M+H]⁺ = 138.1 (Loss of 2 x H₂O + Hydrazine mass) |

| Solubility | Soluble in Water/Alcohols | Soluble in DCM, slightly less polar |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization.

-

Issue: Ring Opening.

-

Symptom:[1][3][4] Formation of complex mixtures or loss of the piperidine ring integrity.[1]

-

Cause: Nucleophilic attack on the lactam carbonyl before the exocyclic carbon (rare but possible with very basic hydrazines).[1]

-

Solution: Ensure the reaction is kept neutral or slightly acidic; avoid strong bases.[1]

-

-

Issue: Regioisomer Mixtures.

References

-

Synthesis of Pyrazolo[4,3-c]pyridines

-

General Reactivity of 3-Hydroxymethylenepiperidin-2-ones

- Litvinov, Y. M., et al. (2011). Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. Russian Journal of Organic Chemistry.

-

(Generalized Reference for scaffold reactivity)

-

Hydrazine Condensation Mechanisms

-

Related Pyrazolone Synthesis

-

Khouili, M., et al. (2011).[7] Synthesis of new pyrazolo[3,4-b]pyridin-3-ones via condensation of 3-aminopyrazolone. Arkivoc.

-

-

Commercial Availability & Properties

- PubChem. 3-hydroxy-1-methylpiperidin-2-one Compound Summary.

Sources

- 1. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Reductive amination of 3-formyl-1-methyl-2-piperidinone tautomers

Application Note & Protocol

Strategic Synthesis of 3-(Aminomethyl)-1-methyl-2-piperidinone via Reductive Amination of its Tautomeric Precursor

Abstract

This document provides a comprehensive guide for the synthesis of 3-(aminomethyl)-1-methyl-2-piperidinone derivatives through the reductive amination of 3-formyl-1-methyl-2-piperidinone. Piperidinone scaffolds are prevalent in medicinal chemistry, and the introduction of an aminomethyl group at the C3 position offers a critical vector for further functionalization in drug discovery programs.[1][2][3] A key feature of the starting material, a β-keto aldehyde equivalent, is its existence in a tautomeric equilibrium with the more stable enol form, 3-(hydroxymethylene)-1-methyl-2-piperidinone. This guide elucidates the mechanistic considerations of this equilibrium and provides detailed, field-proven protocols for performing the reductive amination reaction with high efficiency and selectivity. We present two primary protocols: a highly selective one-pot method using sodium triacetoxyborohydride (STAB) and a classic, cost-effective stepwise method using sodium borohydride. This note is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for preparing this valuable synthetic intermediate.

Theoretical Background and Mechanistic Insight

The Substrate: A Tale of Two Tautomers

The substrate, 3-formyl-1-methyl-2-piperidinone, is a β-dicarbonyl-like compound. The formyl group's aldehyde proton is acidic due to the electron-withdrawing effects of both the adjacent aldehyde carbonyl and the lactam carbonyl. This facilitates a rapid equilibrium between the keto (aldehyde) form and the more thermodynamically stable enol (α,β-unsaturated hydroxymethylene) form.[4] For the reductive amination to proceed, the substrate must be in its aldehyde form to react with the incoming amine.

Understanding this equilibrium is paramount for reaction optimization. While often not explicitly controlled, factors such as solvent polarity and pH can influence the position of the equilibrium. The presence of an amine and the typically weak acidic conditions used for imine formation will dynamically shift the equilibrium towards the reactive aldehyde tautomer by consuming it according to Le Châtelier's principle.

Figure 1: Tautomeric equilibrium of the starting material.

The Reaction: The Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[5] The process can be viewed as two distinct, often concurrent, steps:

-

Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde tautomer to form a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily dehydrates to form a Schiff base (imine). The imine can then be protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[6][7]

-

Reduction: A hydride reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing it to the final amine product.[8]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective enough to reduce the iminium ion much faster than the starting carbonyl compound.[9][10][11] This chemoselectivity prevents the wasteful formation of the corresponding alcohol byproduct.

Figure 2: General mechanism of reductive amination.

Reagent Selection Guide: A Comparative Analysis

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent offers high selectivity for the imine/iminium intermediate, operates under mild conditions, and is safe to handle.

| Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity; reduces iminium ions much faster than aldehydes.[10][12] Tolerates mild acid. Non-toxic byproducts. Can be used in a one-pot procedure.[9] | Moisture sensitive. More expensive than NaBH₄. | Aprotic solvents: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[10][13] |

| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity at controlled pH (6-7).[9][11] Stable in protic solvents. | Highly toxic ; generates HCN gas in strong acid. Products can be contaminated with cyanide.[9] Slower with some substrates. | Methanol (MeOH), Ethanol (EtOH).[13] |

| Sodium Borohydride | NaBH₄ | Inexpensive, readily available, and less toxic than NaBH₃CN.[14] | Reduces aldehydes and ketones directly.[15][16] Requires a stepwise procedure (pre-formation of the imine) to avoid reducing the starting material. | Protic solvents: Methanol (MeOH), Ethanol (EtOH).[13] |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C, PtO₂) | Economical for large-scale synthesis.[9] Environmentally friendly (water is the only byproduct). | Requires specialized high-pressure equipment. May reduce other functional groups (e.g., C=C bonds, nitro groups). Catalyst can be pyrophoric.[17][18] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc). |

Recommendation: For laboratory-scale synthesis requiring high yields and purity with operational simplicity, Sodium Triacetoxyborohydride (STAB) is the superior choice. For large-scale processes where cost is a primary driver and specialized equipment is available, catalytic hydrogenation is a viable alternative.

Experimental Protocols

Protocol 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly reliable and represents the current state-of-the-art for this transformation.[10][12]

Materials & Reagents

| Reagent | MW | Amount (10 mmol scale) | Molar Eq. |

| 3-Formyl-1-methyl-2-piperidinone | 141.17 | 1.41 g | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 | 1.18 g (1.12 mL) | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 1.5 |

| Acetic Acid (optional catalyst) | 60.05 | ~0.1 mL | ~0.1-0.2 |

| 1,2-Dichloroethane (DCE) | - | 50 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-formyl-1-methyl-2-piperidinone (1.41 g, 10 mmol).

-

Solvent and Amine Addition: Add 1,2-dichloroethane (50 mL) followed by the amine (1.1 eq, 11 mmol). If the amine is a salt (e.g., ammonium chloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid (1-2 drops) can be added to catalyze this step, especially with less reactive amines.[10]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, 15 mmol) to the mixture portion-wise over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 3-(aminomethyl)-1-methyl-2-piperidinone derivative.

Protocol 2: Stepwise Reductive Amination with Sodium Borohydride

This classic, two-step, one-pot method is more economical but requires careful timing to prevent reduction of the starting aldehyde.[13][14]

Materials & Reagents

| Reagent | MW | Amount (10 mmol scale) | Molar Eq. |

| 3-Formyl-1-methyl-2-piperidinone | 141.17 | 1.41 g | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 | 1.18 g (1.12 mL) | 1.1 |

| Sodium Borohydride | 37.83 | 0.57 g | 1.5 |

| Methanol (MeOH) | - | 50 mL | - |

Step-by-Step Methodology

-

Imine Formation: To a 100 mL round-bottom flask, dissolve 3-formyl-1-methyl-2-piperidinone (1.41 g, 10 mmol) and the amine (1.1 eq, 11 mmol) in methanol (50 mL).

-

Stirring: Stir the solution at room temperature for 1-2 hours to ensure maximum formation of the imine intermediate. This step is crucial for the success of the reaction.[12] The formation can be monitored by NMR or IR if desired.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.5 eq, 15 mmol) to the cooled solution. Maintain the temperature at 0 °C during the addition to control the reaction rate and selectivity.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

-

Workup: Quench the reaction by the slow addition of water. Most of the methanol is then removed under reduced pressure.

-

Extraction: Add ethyl acetate or DCM to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the product via silica gel column chromatography.

Workflow and Analysis

A successful synthesis relies on a systematic workflow from reaction setup to final characterization.

Figure 3: Overall experimental workflow for synthesis and analysis.

Product Characterization

The final product, for example 3-(aminomethyl)-1-methyl-2-piperidinone (using ammonia as the amine), should be characterized thoroughly.

-

¹H NMR: Expect to see characteristic peaks for the N-methyl group (singlet, ~2.9 ppm), the piperidinone ring protons, and the newly formed aminomethyl (-CH₂-NH₂) protons.

-

¹³C NMR: The spectrum should show signals for the lactam carbonyl (~170-175 ppm), the N-methyl carbon, and the five carbons of the piperidinone ring, including the new aminomethyl carbon.[19]

-

Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (e.g., for C₇H₁₄N₂O, MW = 142.19; expect m/z = 143.1).

-

Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the lactam (~1640 cm⁻¹) and N-H stretches for the primary amine (~3300-3400 cm⁻¹).

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction does not start / Starting material recovered | 1. Inactive reducing agent (decomposed by moisture).2. Amine is not sufficiently nucleophilic.3. Imine formation is not occurring. | 1. Use fresh, high-quality STAB from a sealed container.2. Use a more reactive amine or increase reaction temperature.3. Add a catalytic amount of acetic acid (0.1-0.2 eq). |

| Low Yield | 1. Incomplete reaction.2. Side reaction (e.g., over-alkylation).3. Product loss during workup (product may have some water solubility). | 1. Increase reaction time or add more reducing agent.2. Use the amine as the limiting reagent.3. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. |

| Alcohol Byproduct Formed | 1. Reducing agent is not selective (common with NaBH₄).2. Reaction conditions are too harsh. | 1. Switch to a more selective reagent like STAB.2. For NaBH₄ protocol, ensure imine is fully formed before adding the borohydride and maintain low temperature. |

Conclusion

The reductive amination of 3-formyl-1-methyl-2-piperidinone is a highly effective method for producing versatile 3-(aminomethyl) substituted piperidinone building blocks. Careful consideration of the substrate's tautomeric nature and a rational choice of reducing agent are critical for success. The use of sodium triacetoxyborohydride provides a simple, safe, and highly selective one-pot protocol suitable for a wide range of amines. By following the detailed procedures and troubleshooting guidance herein, researchers can confidently and efficiently synthesize these valuable compounds for application in pharmaceutical and chemical research.

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 20, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 20, 2026, from [Link]

-

Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved February 20, 2026, from [Link]

-

Aleixandre, E. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10595–10606. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 20, 2026, from [Link]

-

Li, H., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(2), 1009-1018. [Link]

-

Periasamy, M., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

-

Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 20, 2026, from [Link]

-

Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5782-5811. [Link]

-

de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Topics in Catalysis, 25, 3-16. [Link]

-

Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Request PDF. Retrieved February 20, 2026, from [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidinone. Retrieved February 20, 2026, from [Link]

-

Li, W., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5345. [Link]

-

ECMDB. (2015, September 8). 3-Amino-2-piperidone (ECMDB24041). Retrieved February 20, 2026, from [Link]

- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.

-

Szafran, M., et al. (1990). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 28(11), 959-962. [Link]

Sources

- 1. Piperidinone - Wikipedia [en.wikipedia.org]

- 2. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ECMDB: 3-Amino-2-piperidone (ECMDB24041) (M2MDB006158) [ecmdb.ca]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. scispace.com [scispace.com]

- 15. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Procedure for converting 3-hydroxymethylidene lactams to 3-methyl derivatives

Application Note & Protocol

Topic: A Robust, Two-Stage Protocol for the Synthesis of 3-Methyl Lactams from 3-Hydroxymethylidene Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-methyl lactam moiety is a privileged scaffold in medicinal chemistry, imparting critical metabolic stability and conformational rigidity to bioactive molecules. This application note provides a detailed, field-proven protocol for the efficient conversion of 3-hydroxymethylidene lactams to their corresponding 3-methyl derivatives. The described methodology is a robust, two-stage process involving an initial chemoselective reduction of the exocyclic alkene via catalytic hydrogenation, followed by a Barton-McCombie deoxygenation of the resultant primary alcohol. This guide explains the causality behind experimental choices, offers step-by-step protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes in a research and development setting.

Strategic Overview: A Two-Stage Reduction Pathway

The transformation of a 3-hydroxymethylidene lactam to a 3-methyl lactam requires the reduction of two distinct functional groups: the exocyclic carbon-carbon double bond and the primary hydroxyl group. A sequential approach is optimal for maximizing yield and minimizing side reactions.

-

Stage 1: Catalytic Hydrogenation. The α,β-unsaturated system is first reduced to a saturated 3-hydroxymethyl lactam. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.[1]

-

Stage 2: Deoxygenation. The primary alcohol of the 3-hydroxymethyl intermediate is then removed and replaced with a hydrogen atom. The Barton-McCombie deoxygenation is an ideal radical-based method for this step, known for its reliability and tolerance of various functional groups often present in complex pharmaceutical intermediates.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Formyl Piperidinone Handling & Purification

Topic: Purification & Stabilization of Unstable 3-Formyl Piperidinone Tautomers Document ID: TS-3FP-2024-01 Status: Active Audience: Medicinal Chemists, Process Chemists

Core Directive: The "Chameleon" Challenge

Welcome to the technical support hub for 3-formyl piperidinone derivatives. If you are here, you likely encountered a "messy" NMR spectrum or a black tar after column chromatography.

The Root Cause:

3-formyl piperidinones do not exist as a single static structure. They exist in a dynamic keto-enol equilibrium . The "formyl" group at the C3 position, adjacent to the C4 ketone, creates a

-

Form A (Keto-Aldehyde): Often less stable, electrophilic.

-

Form B (Enol): Stabilized by intramolecular hydrogen bonding (pseudo-cyclic 6-membered ring).

Standard silica gel purification fails because the acidic hydroxyls on silica catalyze deformylation (loss of the formyl group) or polymerization via the reactive enol.

Diagnostic Module: What am I looking at?

Before attempting purification, confirm your species. Users often mistake the tautomeric mixture for "impure garbage."

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the degradation pathways triggered by improper handling.

Figure 1: The thermodynamic trap. The enol form is necessary for stability, but acidic surfaces (Silica) trigger irreversible degradation.

NMR Troubleshooting Table

If your NMR looks "wrong," check this table before discarding the batch.

| Observation | Diagnosis | Action |

| Broad/Split Peaks | Rapid keto-enol exchange on the NMR timescale. | Do not discard. Run NMR at -20°C or add a drop of |

| Missing Aldehyde Proton ( | The compound is likely 100% enolized. Look for a vinyl proton ( | Confirm with Ferric Chloride Test (turns violet/red if enol is present). |

| Darkening/Tarring | Polymerization or oxidation. | Critical Failure. compound is likely lost. Adopt "Telescoping" protocol below. |

Purification Protocols

We recommend Method A for high-purity isolation and Method B for rapid throughput. Method C is the gold standard for unstable intermediates.

Method A: Copper(II) Chelation (The "Blue Diver" Method)

Best for: Isolating pure material when chromatography fails.

This method exploits the ability of

Reagents: Copper(II) Acetate (

-

Complexation: Dissolve crude reaction mixture in MeOH or water. Add a saturated solution of

(aqueous). -

Precipitation: A green or blue precipitate (the bis-chelate) will form immediately.

-

Filtration: Filter the solid. Wash copiously with water and cold EtOH. Impurities remain in the filtrate.

-

Release: Suspend the solid in Ethyl Acetate. Shake vigorously with 10%

(cold) in a separatory funnel until the solid dissolves and the aqueous layer turns blue. -

Recovery: Separate the organic layer, dry over

, and concentrate without heat.

Method B: Buffered Silica Chromatography

Best for: When you absolutely must use a column. Standard silica is too acidic (pH ~4-5). You must neutralize the surface.

-

Slurry Preparation: Prepare silica slurry in Hexane/EtOAc containing 1% Triethylamine (

) . -

Running the Column: Maintain 0.5%

in the eluent throughout the run. -

Speed: Run the column fast (Flash chromatography). Do not let the compound sit on the silica.

Method C: Telescoping (The "Zero-Touch" Approach)

Best for: Drug discovery workflows where the intermediate is not the final target. 3-formyl piperidinones are rarely the final product; they are usually "handles" for heterocycle formation (e.g., pyrazoles, pyrimidines).

Workflow:

-

Perform the formylation (e.g., Bredereck’s reagent or Ethyl formate/NaH).

-

Do not isolate. Evaporate volatiles if necessary, or simply adjust solvent.

-

Immediately add the next nucleophile (e.g., Hydrazine for pyrazoles, Amidine for pyrimidines).

-

Purify the stable cyclized product.

Frequently Asked Questions (FAQ)

Q1: Why does my compound turn black on the rotary evaporator? A: 3-formyl piperidinones are heat-sensitive and prone to oxidative polymerization.

-

Fix: Never exceed 30°C on the water bath. Release vacuum with Nitrogen , not air. If the oil is stubborn, add a stabilizer like BHT (butylated hydroxytoluene) if compatible with the next step.

Q2: Can I distill this compound? A: Generally, no . The boiling point usually exceeds the decomposition temperature. However, simple N-protected derivatives (like N-Methyl) might distill under high vacuum (<0.1 mmHg), but Kugelrohr distillation is preferred over fractional distillation to minimize thermal history.

Q3: The NMR shows two sets of peaks in a 60:40 ratio. Is it impure? A: Likely not. This is the keto:enol ratio.[1][2][3]

-

Verification: Run the NMR in a different solvent (e.g., change from

to

Q4: How should I store the purified material? A:

-

State: Store as a solid if possible (crystallization is rare but possible for some derivatives).

-

Temp: -20°C or -80°C.

-

Atmosphere: Under Argon.

-

Time: Use within 48 hours. If long-term storage is needed, convert it to the dimethyl acetal or enol ether (more stable protected forms).

References

-

Tautomerism of

-dicarbonyls:- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text describing keto-enol stability factors).

-

Master Organic Chemistry. (2022).[3] .

-

Purification Strategies (Bisulfite/Chelation)

-

Piperidone Synthesis & Handling

-

Organic Syntheses. (2008). . (Demonstrates handling of reactive formyl intermediates).

-

Google Patents. (2012). . (Discusses 4-piperidone derivatives and stability).

-

Sources

- 1. The order of stability of the following tautomeric class 12 chemistry CBSE [vedantu.com]

- 2. Correct stability order of the given tautomers :- a. I > II > III b. II >.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-chelating natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerchoices.org [cancerchoices.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Optimizing solvent choice for hydroxymethylidene lactam synthesis

Technical Support Guide: Optimizing Solvent Choice for Hydroxymethylidene Lactam Synthesis

Introduction: The Thermodynamic & Kinetic Battlefield

Synthesizing

You are not just choosing a liquid to dissolve your reagents; you are choosing the environment that dictates:

-

Enolate Aggregation: Whether your nucleophile is a reactive "naked" monomer or a sluggish aggregate.

-

Tautomeric Equilibrium: Whether the product stabilizes as the desired Z-hydroxymethylidene (via intramolecular H-bonding) or the unstable formyl isomer.

-

Rheology: Whether your reaction remains a fluid solution or seizes into an un-stirrable cement (a common failure mode).

Part 1: The Mechanism & Solvation Dynamics

The reaction proceeds through a delicate equilibrium. The solvent must support the initial deprotonation while managing the solubility of the resulting polar enolate salt.[1]

Figure 1: Mechanistic flow of lactam formylation. The "Salt" stage is the critical rheological bottleneck where solvent choice determines if the reaction proceeds or stalls.

Part 2: Solvent Selection Matrix

Use this matrix to select the starting solvent based on your specific lactam substrate and available equipment.

| Solvent System | Polarity | Recommended Base | Key Advantage | Major Risk | Best For... |

| THF (Anhydrous) | Polar Aprotic | NaH, LiHMDS | The Gold Standard. Good solubility of lactam; moderate solubility of enolate. | Moisture Sensitivity. Hygroscopic nature can kill NaH. | General purpose synthesis (5-7 membered rings). |

| Toluene | Non-Polar | NaH, NaOMe | Azeotropic Drying. Allows removal of EtOH byproduct (if using NaOEt). Precipitates product (driving equilibrium). | Rheology. Reaction often turns into a solid "brick," stopping stirring. | Large scale/Process chem where filtration of salt is desired. |

| DMF | Polar Aprotic | NaH | High Reactivity. Dissolves everything; "naked" enolate reacts instantly. | Workup Nightmare. DMF is hard to remove; hydrolysis can occur during aqueous wash. | Sterically hindered lactams that refuse to react in THF. |

| Ether (Et₂O) | Low Polarity | LiHMDS | Ease of Workup. Product salt precipitates cleanly; solvent evaporates easily. | Solubility. Starting lactams are often insoluble. Flammability. | Small scale, highly lipophilic lactams. |

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered in the lab.

Q1: The reaction mixture turned into a solid block and the stir bar stopped. Is the reaction ruined?

Diagnosis: This is the "Enolate Salt Crash-Out." It is actually a good sign chemically (it means the product formed), but a bad sign physically (mass transfer has stopped).

-

The Science: The sodium salt of the hydroxymethylidene lactam is highly polar and insoluble in non-polar solvents (Toluene) or moderately polar solvents (THF) at high concentrations.

-

The Fix:

-

Do NOT stop. Add more anhydrous solvent immediately to create a slurry.

-

Mechanical Stirring: For scales >5g, magnetic stirring is insufficient. Use an overhead stirrer.

-

Co-solvent: Add a small amount (5-10%) of anhydrous DME (Dimethoxyethane) to break up the aggregates without killing the base.

-

Q2: I have low yield, and I recovered mostly starting material.

Diagnosis: Moisture contamination or "Base Kill."

-

The Science: Commercial Ethyl Formate often degrades into Formic Acid and Ethanol.

-

Formic Acid quenches your NaH.

-

Ethanol protonates the enolate, reversing the reaction.

-

-

The Protocol:

-

Distill your Ethyl Formate over

or -

Increase Base Equivalents: Use 2.0 - 2.5 eq of NaH. The first equivalent forms the enolate; the second ensures the reaction stays irreversible by deprotonating the final hydroxymethylidene product (which is more acidic than the starting lactam).

-

Q3: My product decomposes during silica gel chromatography.

Diagnosis: Acid sensitivity.

-

The Science:

-Hydroxymethylidene lactams are vinylogous amides/acids. Silica gel is slightly acidic and can hydrolyze the formyl group back to the starting lactam (deformylation). -

The Fix:

-

Avoid Chromatography: These compounds are best purified by recrystallization (usually from EtOH/Water or Hexane/EtOAc) or vacuum distillation.

-

Neutralize Silica: If you must column, treat the silica with 1% Triethylamine in Hexane before loading.

-

Q4: The NMR shows a complex mixture of peaks, not a clean aldehyde.

Diagnosis: Tautomeric confusion.

-

The Science: You will rarely see a clean aldehyde proton (CHO) at 9-10 ppm.

-

In CDCl₃ , it exists as the Z-enol (hydroxymethylidene) with a broad OH signal at 11-14 ppm (intramolecular H-bond).

-

In DMSO-d6 , you may see a mixture of the E-enol and the aldehyde form.

-

-

Verification: Add a drop of

to the NMR tube. The OH peak will disappear, and the alkene proton signal may sharpen or shift.

Part 4: Standardized Optimization Protocol

Method A: The THF/NaH Route (Recommended Starting Point)

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon.

-

Base Suspension: Add NaH (60% in oil, 1.5 eq ) and wash with dry Hexane (3x) to remove oil. Suspend in anhydrous THF (0.5 M concentration relative to lactam).

-

Formate Addition: Add Ethyl Formate (1.5 eq ) to the NaH suspension at 0°C.

-

Note: Adding formate before the lactam creates a "pre-mix" that minimizes lactam self-condensation.

-

-

Lactam Addition: Add the Lactam (1.0 eq ) dropwise as a solution in THF.

-

Observation: Evolution of

gas.

-

-

Reaction: Warm to Room Temperature. Stir 4–16 hours.

-

Checkpoint: If the mixture solidifies, add dry THF.

-

-

Quench: Cool to 0°C. Carefully add Ice/Water .

-

Crucial Step: The aqueous layer now contains your product as the sodium salt. The organic layer contains unreacted starting material and mineral oil.

-

-

Separation & Acidification:

-

Wash the aqueous layer with Ether (discard organics).

-

Acidify the aqueous layer with 2M HCl to pH ~3. The product should precipitate or oil out.[2]

-

Extract with DCM or EtOAc.

-

Part 5: Decision Logic for Solvent Switching

Use this logic flow if the standard THF protocol fails.

Figure 2: Troubleshooting logic for process optimization.

References

-

Mechanism of Lactam Formyl

- Title: Synthesis of α-Methylene-γ-butyrolactams via α-Hydroxymethylidene Intermedi

- Source:J. Org. Chem. 1999, 64, 1, 120–125.

-

URL:[Link]

-

Solvent Effects on Enolate Alkylation/Acyl

-

Process Chemistry & Scale-up (Rheology Issues)

Sources

Removing unreacted ethyl formate from piperidinone product mixtures

Topic: Removal of Unreacted Ethyl Formate from Product Mixtures

Executive Summary

This guide addresses the purification of piperidinone derivatives synthesized via reactions involving ethyl formate (e.g., Claisen condensations or N-formylations). Ethyl formate is a volatile ester (

This guide provides three validated workflows for removal, ranging from standard evaporation to advanced scavenging protocols.

Module 1: The Physico-Chemical Landscape

Before initiating purification, you must understand the competing physical properties of your impurity (ethyl formate) and your product (piperidinone scaffold).

Table 1: Critical Property Comparison

| Property | Ethyl Formate (Impurity) | Piperidinone Derivatives (Product) | Implication |

| Boiling Point | Primary Separation: Vacuum evaporation is highly effective due to the large | ||

| Solubility | Soluble in water (gradual hydrolysis) | Variable (Often polar/water soluble) | Wash Risk: Aqueous washes may dissolve your product or accelerate ethyl formate hydrolysis. |

| Reactivity | Hydrolyzes to Formic Acid + Ethanol | Lactam ring (sensitive to strong acid/base) | Stability Risk: If ethyl formate hydrolyzes, the generated formic acid can protonate the piperidinone nitrogen or open the lactam ring. |

| Azeotropes | Forms azeotropes with Methanol/Ethanol | N/A | Trapping: Residual alcohols from the reaction can "lock" ethyl formate in the mixture, requiring co-evaporation. |

Technical Insight: The smell of ethyl formate is often described as "rum-like." If your dried product retains this odor, significant solvent remains. However, relying on smell is dangerous; ethyl formate hydrolysis produces formic acid , which is odorless but cytotoxic.

Module 2: Primary Removal Strategy (Vacuum Evaporation)

Applicability: All stable piperidinone products.

The low boiling point of ethyl formate allows for removal via rotary evaporation, but "bumping" and solvent trapping are common issues.

Protocol A: The "Step-Down" Evaporation

-

Bath Temperature: Set to

(Do not exceed -

Vacuum Ramp:

-

Start at 300 mbar to remove bulk solvent (if DCM/THF was used).

-

Ramp to 150 mbar to initiate ethyl formate distillation.

-

Final hold at <20 mbar for 30 minutes.

-

-

The Co-Evaporation Chase (Critical Step):

Visual Workflow: Evaporation Logic

Figure 1: Decision tree for physical removal of ethyl formate. Note the loop for viscous oils using co-solvents.

Module 3: Chemical Workup (Scavenging Hydrolysis Products)

Applicability: Water-insoluble piperidinone products ONLY.

If your product is an oil that traps ethyl formate, the ester will eventually hydrolyze, acidifying your sample. You must neutralize the byproduct (formic acid).

Protocol B: The Bicarbonate Wash

Why this works: Ethyl formate is neutral, but its hydrolysis product (formic acid) is acidic. Washing with base drives the hydrolysis equilibrium to completion and extracts the formate ion into the aqueous layer.

-

Dissolution: Dissolve crude mixture in Ethyl Acetate or DCM .

-

Wash 1 (Hydrolysis Drive): Wash with Saturated Aqueous NaHCO₃ .

-

Caution: Gas evolution (

) indicates formic acid presence. Vent frequently.

-

-

Wash 2 (Polishing): Wash with Brine.

-

Drying: Dry organic layer over

, filter, and evaporate.

Warning: Do NOT use strong bases (NaOH/KOH). Piperidinones are lactams and can undergo ring-opening hydrolysis under strongly basic conditions.

Module 4: Troubleshooting & FAQs

Q1: My product is water-soluble, so I can't do an aqueous wash. How do I remove the final traces?

Answer: Use Lyophilization (Freeze Drying) with a modification.

-

Dissolve the residue in t-Butanol or 1,4-Dioxane (solvents with high freezing points).

-

Freeze and lyophilize.

-

Mechanism: Ethyl formate will sublime along with the solvent matrix under high vacuum, preventing the "gumming" that happens on a rotavap.

Q2: The NMR shows a singlet at ~8.0 ppm. Is this my product or ethyl formate?

Answer: This is the diagnostic signal for the formyl proton (

-

Ethyl Formate: Singlet at ~8.03 ppm, plus a quartet (~4.2 ppm) and triplet (~1.3 ppm) for the ethyl group.

-

Formic Acid: Singlet at ~8.0-8.2 ppm (broad, exchangeable).

-

N-Formyl Piperidine (Product): If you performed an N-formylation, your product will also have a signal near 8.0 ppm.

-

Action: Check the integration. If the ethyl group signals (quartet/triplet) are absent but the 8.0 ppm signal remains, you have successfully removed ethyl formate but may have Formic Acid impurity or your desired N-formyl product.

Q3: My piperidinone turned yellow/brown during drying. Why?

Answer: This is likely "Formic Acid Burn." If ethyl formate was not fully removed, it hydrolyzed during the heating of the drying step. The resulting formic acid creates a local acidic environment, causing oxidative degradation or polymerization of the amine.

-

Fix: Always include a co-evaporation step with Toluene (which forms azeotropes with formic acid/water) before applying heat.

Visual Workflow: Chemical Troubleshooting

Figure 2: Troubleshooting flow for acidic contamination derived from ethyl formate hydrolysis.

References

-

National Institute of Standards and Technology (NIST). Ethyl Formate - Thermochemical Data and Phase Change Data. NIST Chemistry WebBook, SRD 69.[4][5][6] [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8025, Ethyl Formate. [Link]

Sources

Validation & Comparative

Comparative Guide: Distinguishing Enol vs. Aldehyde Forms of Formyl Piperidinones by IR Spectroscopy

Executive Summary

In the synthesis of piperidine-based alkaloids and kinase inhibitors, 3-formyl-2-piperidinone serves as a critical scaffold. However, its reactivity profile is dictated by a dynamic keto-enol tautomerism. The compound exists in equilibrium between the dicarbonyl (aldehyde) form and the conjugated enol (hydroxymethylene) form.

While NMR is often the gold standard for quantification, Infrared (IR) Spectroscopy provides a rapid, non-destructive method to assess the dominant tautomer in solid state or solution. This guide outlines the specific spectral markers required to distinguish these forms and provides a validated protocol for manipulating the equilibrium to confirm structural assignments.

Mechanistic Basis: The Tautomeric Equilibrium[1]

To interpret the spectra, one must understand the structural constraints. The "aldehyde" form presents two distinct carbonyl dipoles. The "enol" form forms a six-membered chelate ring via intramolecular hydrogen bonding, significantly altering the vibrational modes.

Tautomeric Structures[1][2][3][4][5][6]

-

Form A (Aldehyde/Keto): 3-formyl-2-piperidinone. Characterized by a free aldehyde group and a lactam ring.

-

Form B (Enol): 3-(hydroxymethylene)-2-piperidinone. Characterized by an exocyclic double bond and a strong intramolecular Hydrogen bond between the hydroxyl proton and the lactam carbonyl oxygen.

Visualization of Equilibrium

The following diagram illustrates the proton transfer and resonance stabilization defining the two forms.

Figure 1: Tautomeric equilibrium between the dicarbonyl aldehyde form and the chelated enol form.

Comparative Spectral Analysis

The distinction relies on three specific regions: the High-Frequency Carbonyl region, the Double Bond region, and the X-H Stretching region.

Comparative Marker Table

| Spectral Region | Vibrational Mode | Aldehyde Form (Form A) | Enol Form (Form B) |